Regioisomeric Identity as a Key Differentiator in Triazolo[4,5-d]pyrimidin-7-one Scaffolds
CAS 893936-22-6 is the sole commercially cataloged compound that combines a 3-fluorophenyl group at the N3 position with a 4-nitrobenzyl group at the N6 position. In contrast, the most readily available comparator, CAS 892480-68-1, possesses a 4-fluorophenyl at N3 and a 4-nitrobenzyl at N6 . While no head-to-head in vitro data currently exist for these two compounds, published SAR on a closely related triazolo[4,5-d]pyrimidin-7-one series reveals that a para-to-meta shift of the fluorine substituent on the N3-phenyl ring alters anti-Chikungunya virus EC₅₀ by approximately 3- to 5-fold, with the meta-fluoro analog (structurally analogous to CAS 893936-22-6) providing a superior selectivity index in Vero cells [1]. This class-level SAR inference suggests that CAS 893936-22-6 may exhibit a distinct biological profile from its para-fluoro isomer CAS 892480-68-1.
| Evidence Dimension | Regioisomeric substitution pattern at N3-phenyl (fluorine position) and N6-benzyl (nitro position) |
|---|---|
| Target Compound Data | N3: 3-fluorophenyl; N6: 4-nitrobenzyl (CAS 893936-22-6) |
| Comparator Or Baseline | N3: 4-fluorophenyl; N6: 4-nitrobenzyl (CAS 892480-68-1) — Alternative regioisomer; N3: 3-fluorophenyl; N6: 3-nitrobenzyl (CAS 893936-85-1) — Alternative regioisomer |
| Quantified Difference | No direct quantitative comparison available. Class-level inference from anti-CHIKV triazolo[4,5-d]pyrimidin-7-ones: meta-F substitution on N3-phenyl yields 3-5× EC₅₀ shift relative to para-F analog [1]. |
| Conditions | Anti-CHIKV assay in Vero cells (class-level reference). Direct comparative data for the exact target compound and listed comparators are not published. |
Why This Matters
For scientists constructing SAR tables, patent exemplification, or pharmacophore models that require a specific substitution pattern, this regioisomer is the only commercially available option matching the 3-F/4-NO₂ combination, making it the sole valid procurement choice.
- [1] Gigante, A., et al. J. Med. Chem. 2014, 57, 6947–6961. Table 1: EC₅₀ and CC₅₀ data for N3-aryl triazolo[4,5-d]pyrimidin-7-one analogs. View Source
